molecular formula C16H12Br2O4 B14804890 Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate

Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate

Cat. No.: B14804890
M. Wt: 428.07 g/mol
InChI Key: CMYLAAKASWALOF-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and two methoxycarbonyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl typically involves the bromination of a biphenyl derivative followed by esterification. One common method includes the bromination of 2,2’-bis(methoxycarbonyl)-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4’-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly used to form carbon-carbon bonds with this compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Cross-Coupling Reactions: Products include biphenyl derivatives with extended conjugation or functionalized aromatic rings.

Scientific Research Applications

4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4’-dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or cross-coupling reactions. The methoxycarbonyl groups can participate in esterification or hydrolysis reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole
  • 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)

Uniqueness

4,4’-Dibromo-2,2’-bis(methoxycarbonyl)-1,1’-biphenyl is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of bromine and methoxycarbonyl groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H12Br2O4

Molecular Weight

428.07 g/mol

IUPAC Name

methyl 5-bromo-2-(4-bromo-2-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C16H12Br2O4/c1-21-15(19)13-7-9(17)3-5-11(13)12-6-4-10(18)8-14(12)16(20)22-2/h3-8H,1-2H3

InChI Key

CMYLAAKASWALOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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